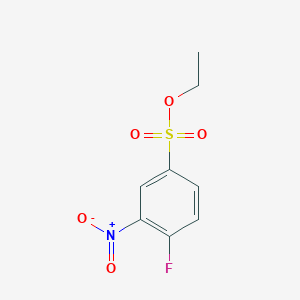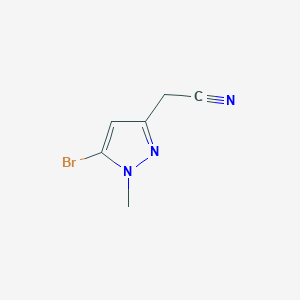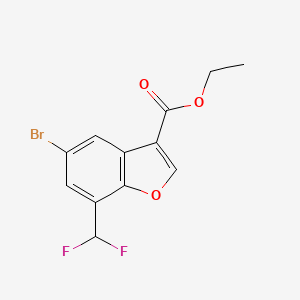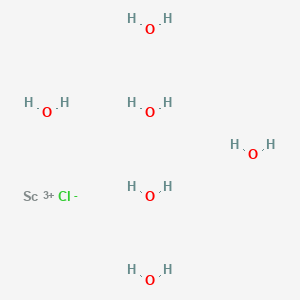
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl. It is a derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-(2-mercaptoethyl)amino group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride typically involves the reaction of 2-mercaptoethylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, including 2-mercaptoethylamine and acetic acid, are subjected to rigorous quality control measures to ensure consistency and reliability. The reaction is carried out in reactors equipped with advanced monitoring systems to maintain optimal conditions. The final product is purified through various techniques, such as crystallization and filtration, to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are performed in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in specific physiological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(ethylene glycol) 2-aminoethyl ether acetic acid
- Poly(ethylene glycol) 2-mercaptoethyl ether acetic acid
- 2-((2-Mercaptoethyl)amino)acetic acid
Uniqueness
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and mercapto groups allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its ability to interact with thiol groups in proteins makes it valuable in biochemical and medicinal research.
Propriétés
Numéro CAS |
6940-79-0 |
|---|---|
Formule moléculaire |
C4H10ClNO2S |
Poids moléculaire |
171.65 g/mol |
Nom IUPAC |
carboxymethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-4(7)3-5-1-2-8;/h5,8H,1-3H2,(H,6,7);1H |
Clé InChI |
YXTHZMMMPYIAJE-UHFFFAOYSA-N |
SMILES canonique |
C(CS)[NH2+]CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)







![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)

